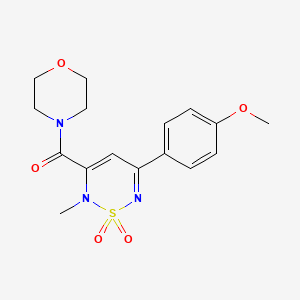![molecular formula C17H19NO5S B4758919 4-methoxyphenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4758919.png)
4-methoxyphenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate
描述
4-methoxyphenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as Mephenoxalone, is a chemical compound that belongs to the class of muscle relaxants. It is widely used in scientific research to study the mechanism of action and biochemical and physiological effects of muscle relaxants.
科学研究应用
Mephenoxalone is widely used in scientific research to study the mechanism of action and biochemical and physiological effects of muscle relaxants. It has been used in various studies to investigate the effects of muscle relaxants on the central nervous system, skeletal muscle, and neuromuscular junction.
作用机制
Mephenoxalone acts by inhibiting the transmission of nerve impulses in the spinal cord and brainstem. It binds to the GABA-A receptor in the central nervous system, which enhances the inhibitory effects of GABA, resulting in muscle relaxation.
Biochemical and Physiological Effects:
Mephenoxalone has various biochemical and physiological effects on the body. It causes muscle relaxation by reducing the excitability of the spinal cord and brainstem. It also has sedative effects, which can be beneficial in reducing anxiety and promoting sleep. Mephenoxalone has been shown to have analgesic effects, which can be useful in reducing pain associated with muscle spasms.
实验室实验的优点和局限性
Mephenoxalone is a useful tool for studying the mechanism of action and biochemical and physiological effects of muscle relaxants. It is relatively safe and has a low toxicity profile, making it suitable for use in lab experiments. However, its effects can be influenced by various factors such as age, sex, and weight, which can limit its use in some experiments.
未来方向
There are several future directions for the study of Mephenoxalone. One area of research is to investigate the effects of Mephenoxalone on different types of muscle and neuromuscular junctions. Another area of research is to explore the potential therapeutic applications of Mephenoxalone in the treatment of various neurological and neuromuscular disorders. Further studies are also needed to investigate the long-term effects of Mephenoxalone on the body and its potential for abuse.
Conclusion:
In conclusion, Mephenoxalone is a useful tool for studying the mechanism of action and biochemical and physiological effects of muscle relaxants. It has various advantages and limitations for lab experiments and has several potential future directions for research. Understanding the effects of Mephenoxalone can provide valuable insights into the development of new therapeutic strategies for various neurological and neuromuscular disorders.
属性
IUPAC Name |
(4-methoxyphenyl) 2-[methyl-(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-4-10-16(11-5-13)24(20,21)18(2)12-17(19)23-15-8-6-14(22-3)7-9-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUDJUPDBKSBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4758844.png)
![2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B4758848.png)


![diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B4758871.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4758884.png)
![N-[4-(dimethylamino)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4758889.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazole-4-carboxamide](/img/structure/B4758893.png)
![4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B4758894.png)
![N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4758906.png)
![4-(3,5-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4758923.png)

![ethyl 4-(4-chlorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4758932.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4758933.png)